(Glu2)-TRH
Übersicht
Beschreibung
(Glu2)-TRH, also known as thyrotropin-releasing hormone analogue, is a modified form of the naturally occurring thyrotropin-releasing hormone. The modification involves the substitution of the second amino acid in the sequence with glutamic acid. This compound has been studied for its potential as a functional antagonist of thyrotropin-releasing hormone in the central nervous system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Glu2)-TRH involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product’s purity and quality .
Analyse Chemischer Reaktionen
Arten von Reaktionen: (Glu2)-TRH durchläuft in erster Linie Peptidbindungsbildungs- und Hydrolysereaktionen. Es ist relativ stabil und unterliegt unter physiologischen Bedingungen keiner Oxidation oder Reduktion.
Häufige Reagenzien und Bedingungen:
Kupplungsreagenzien: N,N'-Diisopropylcarbodiimid (DIC) und 1-Hydroxybenzotriazol (HOBt) werden häufig zur Peptidbindungsbildung verwendet.
Entschützungsreagenzien: Trifluoressigsäure (TFA) wird verwendet, um Schutzgruppen während der Synthese zu entfernen.
Spaltungsreagenzien: Eine Mischung aus TFA, Wasser und Scavengern wie Triisopropylsilan (TIS) wird verwendet, um das Peptid vom Harz abzuspalten.
Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist das (Glu2)-TRH-Peptid selbst. Die Hydrolyse des Peptids kann seine konstituierenden Aminosäuren liefern .
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Modellverbindung für die Untersuchung von Peptidsynthese- und Modifikationstechniken.
Biologie: (Glu2)-TRH wird verwendet, um die Rolle von Thyreotropin-Releasing-Hormon-Analoga im zentralen Nervensystem zu untersuchen.
Medizin: Die Forschung hat sich auf sein Potenzial als neurotherapeutisches Mittel konzentriert, insbesondere bei der Modulation der cholinergen Aktivität im Gehirn.
Industrie: Die Stabilität und Spezifität der Verbindung macht sie zu einem wertvollen Werkzeug in der Medikamentenentwicklung und Neuropharmakologie
5. Wirkmechanismus
(Glu2)-TRH wirkt als funktioneller Antagonist von Thyreotropin-Releasing-Hormon, indem es an seine Rezeptoren bindet, ohne sie zu aktivieren. Diese Bindung verhindert, dass das natürliche Hormon seine Wirkung entfaltet, wodurch die cholinerge Aktivität im Gehirn moduliert wird. Der Mechanismus der Verbindung beinhaltet Wechselwirkungen mit G-Protein-gekoppelten Rezeptoren, insbesondere TRH-R1 und TRH-R2, die an verschiedenen Prozessen im zentralen Nervensystem beteiligt sind .
Ähnliche Verbindungen:
Thyreotropin-Releasing-Hormon (TRH): Das natürliche Hormon mit einer Sequenz aus Pyroglutamyl-Histidyl-Prolinamid.
(Asp2)-TRH: Ein Analogon mit Asparaginsäure, die die zweite Aminosäure ersetzt.
(β-Glu2)-TRH: Ein weiteres Analogon mit einer anderen isomeren Form von Glutaminsäure
Eindeutigkeit: (Glu2)-TRH ist einzigartig in seiner Fähigkeit, als selektiver funktioneller Antagonist von Thyreotropin-Releasing-Hormon zu wirken. Im Gegensatz zu anderen Analoga zeigt es keine intrinsischen Wirkungen, sondern moduliert effektiv die Aktivität des natürlichen Hormons, was es zu einem wertvollen Werkzeug für die Untersuchung der Funktionen des zentralen Nervensystems und möglicher therapeutischer Anwendungen macht .
Wirkmechanismus
(Glu2)-TRH acts as a functional antagonist of thyrotropin-releasing hormone by binding to its receptors without activating them. This binding prevents the natural hormone from exerting its effects, thereby modulating cholinergic activity in the brain. The compound’s mechanism involves interactions with G protein-coupled receptors, specifically TRH-R1 and TRH-R2, which are involved in various central nervous system processes .
Vergleich Mit ähnlichen Verbindungen
Thyrotropin-Releasing Hormone (TRH): The natural hormone with a sequence of pyroglutamyl-histidyl-proline amide.
(Asp2)-TRH: An analogue with aspartic acid replacing the second amino acid.
(β-Glu2)-TRH: Another analogue with a different isomeric form of glutamic acid
Uniqueness: (Glu2)-TRH is unique in its ability to act as a selective functional antagonist of thyrotropin-releasing hormone. Unlike other analogues, it does not elicit intrinsic effects but effectively modulates the activity of the natural hormone, making it a valuable tool for studying central nervous system functions and potential therapeutic applications .
Biologische Aktivität
(Glu2)-Thyrotropin-Releasing Hormone (TRH), also known as pGlu-Glu-Pro-NH2, is a peptide with notable biological activity in the central nervous system (CNS). It is structurally related to the endogenous TRH but exhibits distinct pharmacological properties. This article explores the biological activity of (Glu2)-TRH, focusing on its mechanisms of action, stability, receptor interactions, and potential therapeutic applications.
This compound has been shown to exert several pharmacological effects that are both similar to and distinct from those of TRH. Notably:
- Analeptic Effects : this compound has demonstrated an analeptic action, which refers to its ability to counteract sedation induced by barbiturates. In experimental models, co-administration of this compound with TRH resulted in a dose-dependent attenuation of TRH's effects on sleep duration in mice, indicating its role as a negative modulator of TRH-induced cholinergic activity .
- Cholinergic Modulation : Research indicates that this compound significantly reduces TRH-induced extracellular acetylcholine release in the hippocampus, suggesting that it may function through alternative pathways or receptors not yet fully characterized .
- Receptor Interaction : Unlike TRH, which binds to known TRH receptors (TRHR1 and TRHR2), this compound does not exhibit significant binding affinity for these receptors. This suggests that its pharmacological effects may arise from interactions with other unidentified receptors in the CNS .
Stability and Pharmacokinetics
One of the key characteristics of this compound is its stability in biological systems:
- Resistance to Degradation : Unlike TRH, which is rapidly metabolized by thyroliberinase, this compound is resistant to this enzyme's action. Studies indicate that it remains stable in rat serum for at least four hours and is primarily cleared through renal pathways .
- Potential for Therapeutic Use : The stability profile of this compound enhances its potential as a therapeutic agent compared to traditional TRH, particularly in conditions where prolonged action is beneficial.
Research Findings and Case Studies
Several studies have investigated the biological effects and potential applications of this compound:
Table 1: Summary of Key Findings on this compound
Case Study Insights
In a notable case study involving animal models, this compound was administered alongside TRH to assess its impact on sleep duration. The results indicated that while TRH alone significantly reduced sleep time following pentobarbital administration, the co-administration with this compound resulted in a moderate increase in sleep duration compared to controls. This suggests that this compound may serve as a therapeutic agent for managing sedation-related disorders .
Eigenschaften
IUPAC Name |
(4S)-5-[(2S)-2-carbamoylpyrrolidin-1-yl]-5-oxo-4-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O6/c16-13(23)10-2-1-7-19(10)15(25)9(4-6-12(21)22)18-14(24)8-3-5-11(20)17-8/h8-10H,1-7H2,(H2,16,23)(H,17,20)(H,18,24)(H,21,22)/t8-,9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZBGWLLSXSYLX-GUBZILKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCC(=O)O)NC(=O)C2CCC(=O)N2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCC(=O)N2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501006105 | |
Record name | 4-{[Hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}-5-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501006105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85541-78-2 | |
Record name | Pyroglutamyl-glutamyl-proline amide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085541782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-{[Hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}-5-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501006105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PGLU-GLU-PRO AMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMJ3YG49SE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of pyroglutamyl-glutamyl-proline amide's presence in the pituitary gland?
A1: Research suggests that pyroglutamyl-glutamyl-proline amide (EEP), a peptide structurally similar to thyrotropin-releasing hormone (TRH), plays a role in regulating pituitary function. While both EEP and TRH contribute to total TRH-like immunoreactivity (t-TRH-LI) within the pituitary, their levels are differentially affected by gonadal steroids. [, ] This suggests distinct regulatory mechanisms and potential functional differences within the pituitary gland. Further research is needed to fully elucidate the specific roles of both EEP and TRH in pituitary function.
Q2: How do gonadal steroids influence pyroglutamyl-glutamyl-proline amide levels in the rat pituitary?
A2: Studies show that EEP levels in the rat anterior pituitary are significantly affected by gonadal steroids. Ovariectomy in female rats leads to a substantial increase in EEP levels, an effect reversed by 17-beta-estradiol administration. [] Similarly, orchidectomy in male rats also elevates EEP levels, with testosterone replacement restoring them to normal levels. [] These findings strongly suggest that gonadal steroid status plays a crucial role in regulating EEP levels within the anterior pituitary.
Q3: Is pyroglutamyl-glutamyl-proline amide synthesized within the pituitary, and if so, what evidence supports this?
A3: Evidence suggests that EEP may be synthesized directly within the anterior pituitary. Research indicates that while TRH is detectable in the hypothalamus and posterior pituitary, EEP is predominantly found within the anterior pituitary. [] This localized presence of EEP, coupled with its response to hormonal changes within the pituitary, supports the hypothesis that EEP is synthesized locally rather than being transported from other regions. Further investigation is necessary to definitively confirm the site of EEP synthesis and understand its regulation within the anterior pituitary.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.